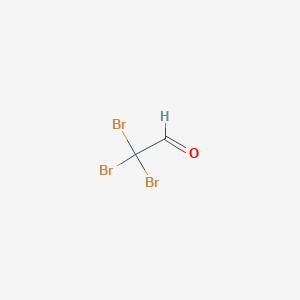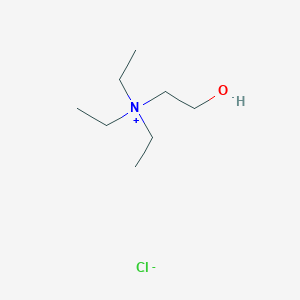
Chlorure de tétrakis(hydroxyméthyl)phosphonium
Vue d'ensemble
Description
Tetrakis(hydroxymethyl)phosphonium chloride is a clear slightly viscous,colorless to yellow liquid (20% H2O solution). (NTP, 1992)
Applications De Recherche Scientifique
Traitement et stérilisation de l’eau
Le THPC a été utilisé dans les processus de traitement de l’eau en raison de ses propriétés antimicrobiennes. Une étude a démontré que le THPC adsorbé sur du biochar de pelure de pomelo pouvait inhiber efficacement la croissance d’Escherichia coli. Cette application non seulement élimine le THPC de l’eau, mais recycle également le biochar pour une utilisation secondaire, ce qui représente une approche durable du traitement de l’eau .
Synthèse de matériaux carbonés dopés au phosphore
Les chercheurs ont exploré l’utilisation du THPC dans la synthèse de matériaux carbonés dopés au phosphore. Ces matériaux sont précieux dans divers domaines, notamment la catalyse et le stockage d’énergie. Les liaisons P–C uniques formées pendant le processus de synthèse permettent d’obtenir des teneurs élevées en phosphore et contribuent à la réactivité du matériau .
Synthèse de nanoparticules
Le THPC sert d’agent réducteur et de ligand stabilisant dans la synthèse de nanoparticules monométalliques et de nanoalliages bi-/tri-métalliques. Ces nanoparticules ont des applications potentielles en catalyse, où le rôle du THPC est crucial pour obtenir la taille et la stabilité des particules souhaitées .
Production de nanoparticules d’or
Dans le domaine de la nanotechnologie, le THPC est utilisé comme agent réducteur pour la synthèse de nanoparticules d’or à partir de chlorure d’or (III) trihydraté. Les nanoparticules d’or obtenues ont des applications en électronique, en médecine et en science des matériaux .
Applications antimicrobiennes
En raison de ses capacités antimicrobiennes, le THPC est appliqué dans le développement de revêtements et de traitements antibactériens pour divers matériaux. Cette application est particulièrement pertinente dans les milieux de soins de santé pour prévenir la propagation des infections .
Catalyse
Les matériaux carbonés dopés au phosphore dérivés du THPC ont été utilisés comme catalyseurs sans métal pour les réactions de déshydrogénation oxydante. Ces réactions sont essentielles dans la production de N-hétéroarènes, qui sont importants dans les produits pharmaceutiques et les produits agrochimiques .
Mécanisme D'action
Tetrakis(hydroxymethyl)phosphonium chloride (THPC) is an organophosphorus compound with the chemical formula [P(CH2OH)4]Cl . It has a variety of applications, including as a precursor to fire-retardant materials and a microbiocide in commercial and industrial water systems .
Target of Action
THPC primarily targets microorganisms such as Escherichia coli . It also interacts with protein-based hydrogels used for 3D cell encapsulation applications .
Mode of Action
THPC acts as a tetra-functional, amine-reactive, aqueous crosslinker . It can bind to multiple sites on a target molecule, enabling it to crosslink large molecules together. This property is particularly useful in the creation of protein-based hydrogels .
Biochemical Pathways
It is known that thpc can be synthesized by treating phosphine with formaldehyde in the presence of hydrochloric acid . This reaction produces a compound that can be converted to tris(hydroxymethyl)phosphine upon treatment with aqueous sodium hydroxide .
Result of Action
The primary result of THPC’s action is its ability to inhibit the growth of microorganisms and to crosslink proteins in hydrogels . In the context of textiles, THPC is used to create flame-retardant finishes .
Action Environment
The action of THPC can be influenced by various environmental factors. For instance, its effectiveness as a microbiocide can depend on the specific conditions of the water system in which it is used . Additionally, the effectiveness of THPC as a crosslinker can be influenced by factors such as pH and temperature .
Safety and Hazards
Orientations Futures
THPC has applications as a precursor to fire-retardant materials, as well as a microbiocide in commercial and industrial water systems . It has been used as an inexpensive, amine-reactive, aqueous cross-linker for 3D cell encapsulation in protein-based hydrogels . It has also been investigated as an antioxidant for use in x-ray computed tomography polyacrylamide gel dosimetry .
Analyse Biochimique
Biochemical Properties
Tetrakis(hydroxymethyl)phosphonium chloride is an amine-reactive crosslinker . It has been used for the synthesis of a wide variety of monometallic nanoparticles and bi-/tri- metallic nanoalloys containing noble metals . It reacts with primary and secondary amines of various amino acids .
Cellular Effects
Tetrakis(hydroxymethyl)phosphonium chloride has been used for 3D cell encapsulation in protein-based hydrogels . Its usage is limited due to its cytotoxicity at higher concentrations, mainly due to the formation of formaldehyde as a reaction intermediate .
Molecular Mechanism
Tetrakis(hydroxymethyl)phosphonium chloride can be synthesized with high yield by treating phosphine with formaldehyde in the presence of hydrochloric acid . It converts to tris(hydroxymethyl)phosphine upon treatment with aqueous sodium hydroxide . It has been shown to react with primary and secondary amines of various amino acids .
Temporal Effects in Laboratory Settings
The colloidal suspensions of Tetrakis(hydroxymethyl)phosphonium chloride exhibit mean diameters below 4 nm with narrow size distributions and high stability in aqueous solution for long periods of time . The thermal treatment method can improve the cytocompatibility of T
Propriétés
IUPAC Name |
tetrakis(hydroxymethyl)phosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12O4P.ClH/c5-1-9(2-6,3-7)4-8;/h5-8H,1-4H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXUUJCMWZFYMV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)[P+](CO)(CO)CO.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12O4P.Cl, C4H12ClO4P | |
| Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20503 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22031-17-0 (phosphate[3:1]), 52221-67-7 (oxalate[2:1]), 55566-30-8 (sulfate[2:1]), 7580-37-2 (unspecified acetate) | |
| Record name | Tetramethylolphosphonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5021330 | |
| Record name | Tetramethylolphosphonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetrakis(hydroxymethyl)phosphonium chloride is a clear slightly viscous,colorless to yellow liquid (20% H2O solution). (NTP, 1992), Dry Powder; Liquid, Crystalline solid; [ACGIH] Available commercially as an 80% aqueous solution; [MSDSonline] | |
| Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20503 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phosphonium, tetrakis(hydroxymethyl)-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrakis (hydroxymethyl) phosphonium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1645 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
244 °F at 760 mmHg (NTP, 1992) | |
| Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20503 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
greater than 200 °F (NTP, 1992) | |
| Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20503 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, 40,000 mg/l, temp not specified. | |
| Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20503 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TETRAMETHYLOLPHOSPHONIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2923 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.322 at 64 °F (NTP, 1992) - Denser than water; will sink, 1.341 | |
| Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20503 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TETRAMETHYLOLPHOSPHONIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2923 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1 mmHg at 77 °F ; 6.0 mmHg at 84 °F; 110.0 mmHg at 124 °F (NTP, 1992), 0.00000011 [mmHg] | |
| Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20503 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tetrakis (hydroxymethyl) phosphonium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1645 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Crystalline | |
CAS No. |
124-64-1 | |
| Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20503 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tetrakis(hydroxymethyl)phosphonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethylolphosphonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyroset TKC | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30698 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonium, tetrakis(hydroxymethyl)-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetramethylolphosphonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(hydroxymethyl)phosphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.280 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58WB2XCF8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TETRAMETHYLOLPHOSPHONIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2923 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
154 °C | |
| Record name | TETRAMETHYLOLPHOSPHONIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2923 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: THPC's interactions depend heavily on the application. For example, in flame retardant applications, THPC reacts with cellulose fibers in cotton, forming a phosphorus-containing polymer that inhibits combustion []. This reaction is often facilitated by ammonia curing and can involve additional co-monomers like urea []. In other cases, THPC acts as a reducing agent for synthesizing metal nanoparticles. Here, it reduces metal ions to their zero-valent state, forming nanoparticles stabilized by tris(hydroxymethyl)phosphine oxide (THPO), a byproduct of the reduction process [].
A: THPC has the molecular formula [(CH2OH)4P]Cl and a molecular weight of 190.50 g/mol. Spectroscopic data, including IR, NMR, and ESCA, have been used to characterize THPC and its derivatives []. For example, 1H NMR studies show evidence of chemical exchange between the methylol groups of THPC and its hydrolysis products [].
ANone: THPC demonstrates versatility in various applications but requires careful consideration of its stability and compatibility:
- Nanoparticle Synthesis: THPC effectively reduces various metal ions, including gold, silver, platinum, and palladium, producing stable nanoparticles [, , ].
- Other applications: THPC also finds use in cellulose separation from industrial waste [] and as an oxygen scavenger in polymer gel dosimeters [, , ].
ANone: While THPC itself is not a catalyst, it plays a crucial role in catalyst preparation:
- Gold Nanoparticle Synthesis: THPC reduces gold salts to form gold nanoparticles, which are catalytically active in reactions like CO oxidation []. The size of the nanoparticles, controlled by factors like THPC concentration and reaction time, influences the catalytic activity [].
- Iridium Catalyst Support: THPC acts as a stabilizing agent when depositing iridium nanoparticles on various supports [, ]. The choice of support influences the catalytic activity and selectivity for reactions like furfural hydrogenation [].
A: While computational studies focusing specifically on THPC are limited in the provided literature, density functional theory (DFT) calculations have been used to investigate the interaction of furfural with different supports in the context of THPC-stabilized iridium catalysts []. This exemplifies the potential for using computational methods to understand THPC's role in catalyst design.
ANone: The choice of alternatives to THPC depends on the specific application:
ANone: Research on THPC leverages a variety of analytical techniques:
- Spectroscopy: NMR, IR, and XPS are crucial for structural characterization [, , ].
- Microscopy: TEM and SEM provide insights into nanoparticle size, morphology, and distribution [, , ].
- Thermal Analysis: TGA and DSC are essential for studying thermal stability and degradation behavior [, ].
A: Early research on THPC focused on its synthesis and reactivity, with key findings on its rearrangement upon hydrolysis [] and its reactions with amines to form flame-retardant polymers []. Subsequent milestones include:
- Flame Retardant Applications: Development of durable flame-retardant finishes for cotton fabrics using THPC-based formulations [, ].
- Nanoparticle Synthesis: Discovery of THPC as an effective reducing and stabilizing agent for synthesizing metal nanoparticles, opening avenues for applications in catalysis and other nanotechnology fields [, , ].
ANone: THPC research exemplifies cross-disciplinary collaboration:
- Chemistry & Materials Science: Synthesis and characterization of THPC-derived polymers for flame retardant applications [, , ].
- Chemistry & Nanotechnology: Development of THPC-mediated synthesis routes for metal nanoparticles with tailored properties for catalysis and other applications [, ].
- Chemistry & Engineering: Application of THPC in cellulose separation from industrial waste, highlighting its potential in sustainable processes [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-](/img/structure/B85902.png)






